Selective Aminopeptidase N (APN) Inhibition Versus HDAC1/2: A 3,333-Fold Selectivity Window
In direct enzyme inhibition assays, 3-Nitro-2-(4-pyridylamino)pyridine exhibits potent inhibition of porcine Aminopeptidase N (APN) with an IC50 of 30 nM, but demonstrates no meaningful inhibition of human HDAC1/2, with an IC50 exceeding 100,000 nM [1]. This represents a selectivity window of >3,333-fold. For context, generic 2-amino-3-nitropyridine (CAS 4214-75-9) lacks this pyridylamino extension and has not been reported to possess comparable APN inhibitory activity, with its biological profile being primarily associated with weak antibacterial effects and herbicidal applications rather than targeted enzyme inhibition [2].
| Evidence Dimension | Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | APN IC50 = 30 nM; HDAC1/2 IC50 > 100,000 nM |
| Comparator Or Baseline | 2-Amino-3-nitropyridine (CAS 4214-75-9): No reported APN inhibitory activity; antibacterial/herbicidal profile. |
| Quantified Difference | >3,333-fold selectivity for APN over HDAC1/2 |
| Conditions | APN assay: Porcine kidney microsomes, L-leu-p-nitroanilide substrate, 30 min incubation. HDAC assay: Human HeLa nuclear extract, Boc-Lys(acetyl)-AMC substrate, 30 min incubation. |
Why This Matters
This extreme selectivity profile makes 3-Nitro-2-(4-pyridylamino)pyridine a preferred chemical probe for APN-dependent pathways, minimizing confounding off-target effects from HDAC inhibition that would be unavoidable with less selective scaffolds.
- [1] BindingDB. BDBM50144931 (CHEMBL3764432) - Enzyme Inhibition Constant Data for Aminopeptidase N (IC50 = 30 nM) and HDAC1/2 (IC50 > 100,000 nM). View Source
- [2] TargetMol. 2-Amino-3-nitropyridine (CAS 4214-75-9) - Biochemical Reagent Profile. View Source
